molecular formula C6H12N4O3S B2452774 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide CAS No. 1565948-97-1

4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide

Cat. No. B2452774
M. Wt: 220.25
InChI Key: RDBZCXFVYTWDCW-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethyl)phenol” is a compound that can be prepared by reacting methyl vinyl ether and 4-bromonitrobenzene . It is a highly valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of “4-(2-Methoxyethyl)phenol” has been studied and some technological problems were solved by adjusting the reaction conditions and the operation procedures . An alternative reduction route was discovered .


Chemical Reactions Analysis

There are many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .


Physical And Chemical Properties Analysis

The mechanical and thermal properties of the newly synthesized solid poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) were studied . The obtained PMEA-based PUs with various molecular weights were thermoplastic .

Scientific Research Applications

Synthesis and Characterization

A series of compounds, including 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide, were synthesized with the aim of developing better antimicrobial agents. These compounds were characterized using spectral methods (IR, (1)H NMR, (13)C NMR, and LCMS) to confirm their chemical structures. This characterization is crucial for understanding the compound's potential applications in various scientific fields (Patil et al., 2010).

Antimicrobial Studies

The synthesized compounds, including those related to 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide, demonstrated significant antimicrobial activity. In particular, some compounds exhibited notable antibacterial activity against common pathogens such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Additionally, antifungal activity was observed against fungi like Candida albicans and Saccharomyces cerevisiae, highlighting the potential of these compounds in combating a range of microbial infections (Zoumpoulakis et al., 2012).

Antibacterial Evaluation and Molecular Docking Study

Further antibacterial evaluation of these sulfonamide compounds, including 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide, revealed significant efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Notably, certain compounds demonstrated exceptional antibacterial activity, and molecular docking studies provided insights into the potential mode of action of these compounds by revealing their interaction with bacterial enzymes (Yadav & Kaushik, 2022).

Antifungal and Antitrypanosomal Activity

Antifungal Activity Against Candida

Some derivatives of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide were specifically synthesized to address the serious threat posed by Candidiasis in immunocompromised patients. These compounds demonstrated significant antifungal activity, especially against Candida albicans and Rhodotorula mucilaginosa, with some exhibiting greater efficacy than the standard antifungal drug, fluconazole. Docking studies of these compounds suggested potential binding modes to the fungal enzyme, providing a basis for their mechanism of action (Szafrański et al., 2017).

Antitrypanosomal Activity

Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, structurally related to 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide, exhibited potent antitrypanosomal activity. These compounds were highly effective against Trypanosoma cruzi intracellular amastigotes, with some showing more potency than the reference drug benznidazole. These findings highlight the therapeutic potential of these compounds in treating trypanosomal infections (Papadopoulou et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Poly (2-methoxyethyl acrylate) (PMEA) is a US FDA-approved biocompatible polymer, although there is insufficient work on human umbilical vein endothelial cells (HUVECs) and platelet interaction analysis on PMEA-analogous polymers . Based on the results, it can be concluded that PMEA is a promising candidate for the construction of artificial small-diameter blood vessels owing to the presence of IW and a hydration layer on the interface .

properties

IUPAC Name

4-(2-methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O3S/c1-5-8-9-6(14(7,11)12)10(5)3-4-13-2/h3-4H2,1-2H3,(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBZCXFVYTWDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CCOC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide

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